![molecular formula C14H11Cl2N3O2 B8090418 Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a synthetic organic compound with the molecular formula C14H11Cl2N3O2 It is characterized by a pyrrolo[3,4-d]pyrimidine core structure, which is a fused bicyclic system, substituted with benzyl, dichloro, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) and a base such as triethylamine (TEA).
Introduction of Chlorine Atoms: Chlorination is often carried out using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the desired positions on the pyrrolo[3,4-d]pyrimidine ring.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The final step involves esterification to form the carboxylate ester. This can be achieved using benzyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against cancer cells, bacteria, or viruses, exploring its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives may serve as intermediates in the production of active pharmaceutical ingredients (APIs) or as additives in various formulations.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The dichloro substitution pattern and the pyrrolo[3,4-d]pyrimidine core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: Lacks the benzyl group, which may affect its reactivity and biological activity.
Benzyl 2,4-dichloro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: Similar structure but without the dihydro component, which can influence its chemical properties and stability.
Uniqueness
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dichloro groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-12-10-6-19(7-11(10)17-13(16)18-12)14(20)21-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVOBHOQNWXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090338.png)
![(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090343.png)
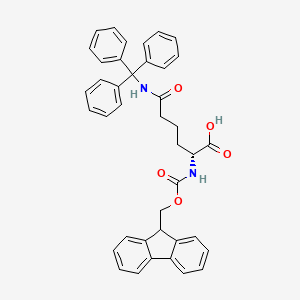
![7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8090363.png)
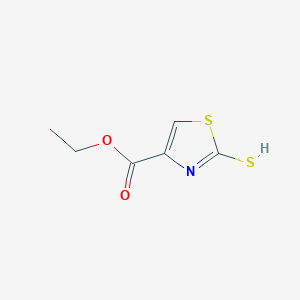
![8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8090390.png)
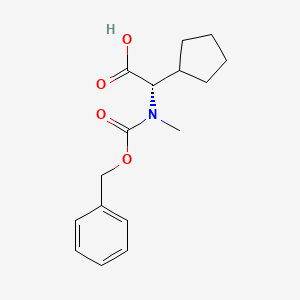
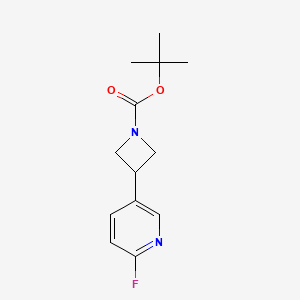
![(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8090422.png)
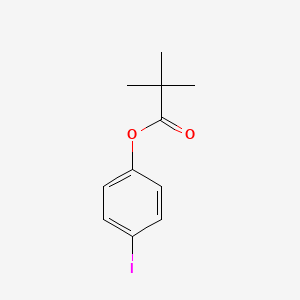
![tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B8090430.png)
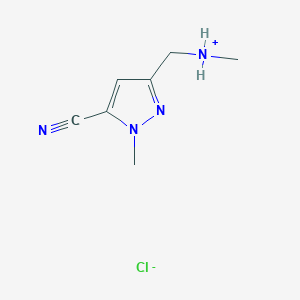
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride](/img/structure/B8090443.png)
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide](/img/structure/B8090450.png)
